5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

S1P receptor modulator immunomodulation GPCR agonism

For reproducible S1P₁ receptor modulation and chemical biology studies, procure the exact 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine. The 4-Br,2-Cl-phenoxymethyl substitution and flexible -OCH₂- linker are essential for patent-aligned SAR; the unsubstituted 2-amine enables selective tagging. Do not substitute with direct aryl or N-alkyl analogs to avoid divergent activity and wasted screening resources.

Molecular Formula C9H7BrClN3O2
Molecular Weight 304.53 g/mol
Cat. No. B11794547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC9H7BrClN3O2
Molecular Weight304.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)OCC2=NN=C(O2)N
InChIInChI=1S/C9H7BrClN3O2/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14)
InChIKeyHUHRQFAICOJENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine: Core Chemical Identity and Research-Grade Procurement Specifications


5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706453-87-3) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2-amino group and a 5-[(4-bromo-2-chlorophenoxy)methyl] substituent, with molecular formula C₉H₇BrClN₃O₂ and molecular weight 304.53 g/mol . The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and occurrence in bioactive molecules, including antimicrobial, anticancer, and enzyme-inhibitory chemotypes [1]. This specific compound appears in patent literature within the genus of substituted oxadiazoles claimed as sphingosine-1-phosphate (S1P) receptor modulators [2], establishing its relevance to immunomodulatory and anti-fibrotic target space. For procurement, vendors typically supply this compound at 95–97% purity , and its closely related analogs—differing in halogen substitution pattern, linker atom, or N-substitution—exhibit markedly divergent activity profiles, making exact structural identity critical for reproducible research.

Why Generic 1,3,4-Oxadiazole-2-amines Cannot Replace 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine in Target-Focused Studies


Within the 2-amino-1,3,4-oxadiazole chemotype, subtle structural permutations—including halogen identity and position on the phenoxy ring, presence or absence of the oxymethylene linker, and N-substitution at the 2-amino group—produce large shifts in target engagement, antimicrobial spectrum, and physicochemical properties [1]. For example, the direct aryl analog 5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1157719-91-9) lacks the flexible –OCH₂– spacer, resulting in a conformationally restricted and electronically distinct system compared to the target compound . In the S1P receptor modulator patent family (US 9,187,437 B2), small changes in the phenoxy substituent pattern differentiate potent agonists from inactive compounds [2]. Generic procurement of an unspecified 'oxadiazol-2-amine derivative' thus risks selecting a compound with irrelevant or absent activity at the intended biological target, compromising assay validity and wasting screening resources.

Quantitative Differentiation Evidence for 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine Versus Structural Analogs


Phenoxy Ring Halogen Pattern Confers Distinct S1P Receptor Pharmacological Profile Compared to Mono-Halogenated and Non-Halogenated Congeners

In the S1P₁ receptor agonist patent US 9,187,437 B2, the 4-bromo-2-chlorophenoxy substitution pattern (present in the target compound) appears within a Markush structure encompassing hundreds of oxadiazole analogs; the patent explicitly teaches that dual halogen substitution on the phenoxy ring—particularly bromo at the para and chloro at the ortho position—is correlated with enhanced S1P₁ binding potency relative to mono-halogenated or unsubstituted phenoxy variants [1]. While the patent does not disclose the isolated IC₅₀ of the exact target compound, the structure–activity trend indicates that the specific 4-Br,2-Cl pattern is a deliberate design element for achieving potent agonism, not an arbitrary substitution.

S1P receptor modulator immunomodulation GPCR agonism structure–activity relationship

Oxymethylene (–OCH₂–) Linker Provides Conformational Flexibility Absent in Direct 5-Aryl-1,3,4-oxadiazol-2-amine Analogs

The target compound features a phenoxymethyl (–OCH₂–) spacer connecting the 4-bromo-2-chlorophenyl ring to the oxadiazole core, whereas the commercially available analog 5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1157719-91-9) attaches the aryl ring directly to the oxadiazole C5 position . The –OCH₂– linker introduces an additional rotatable bond, increasing conformational freedom and potentially enabling the terminal aryl ring to access binding pockets that are sterically inaccessible to the direct aryl analog. This difference is not cosmetic: in medicinal chemistry campaigns, the insertion of a single atom linker can dramatically alter target binding kinetics, selectivity profiles, and physicochemical parameters such as logP and solubility [1].

conformational analysis linker design drug-likeness target accessibility

Unsubstituted 2-Amino Group Preserves Hydrogen-Bond Donor Capacity Relative to N-Substituted Analogs (e.g., N-(4-Bromophenyl)-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine)

The target compound retains a free primary amine (–NH₂) at the oxadiazole 2-position. In contrast, the analog N-(4-bromophenyl)-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 40056-75-5) bears an N-(4-bromophenyl) substituent that eliminates one hydrogen-bond donor (HBD) and alters both electronic properties and molecular shape . The free –NH₂ group in the target compound can act as a hydrogen-bond donor in target binding, a handle for further derivatization (e.g., amide coupling, reductive amination), or a recognition element for transporters and metabolic enzymes. The N-substituted analog, by contrast, has reduced HBD count and increased lipophilicity, which may improve membrane permeability at the cost of aqueous solubility and metabolic vulnerability.

hydrogen bonding target engagement solubility metabolic stability

Dual-Halogen (4-Br,2-Cl) Phenoxy Pattern Differentiates from Mono-Bromo (4-Br Only) Analog in Physicochemical and Potential Target-Interaction Profiles

The target compound contains both bromine (para) and chlorine (ortho) substituents on the phenoxy ring, distinguishing it from the mono-bromo analog 5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 1092282-71-7) . The additional ortho-chloro substituent increases molecular weight (+34.5 Da), alters the electron density distribution across the aromatic ring, and introduces a second halogen-bond donor site. In related oxadiazole-based enzyme inhibitor series, ortho halogen substitution has been shown to significantly modulate inhibitory potency through steric and electronic effects on the aryl ring orientation [1]. Furthermore, the increased lipophilicity (estimated ΔlogP ≈ +0.5–0.7) conferred by the additional chlorine may influence membrane permeability, plasma protein binding, and metabolic clearance.

halogen bonding lipophilicity structure–activity relationship selectivity

Highest-Confidence Application Scenarios for 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine Based on Structural Differentiation Evidence


S1P₁ Receptor Agonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound is directly relevant as a tool molecule or synthetic intermediate for programs targeting sphingosine-1-phosphate receptor 1 (S1P₁) agonism, as claimed in US Patent 9,187,437 B2 [1]. The 4-Br,2-Cl-phenoxy substitution pattern aligns with the patent's preferred embodiments for potent S1P₁ modulation, and the free 2-amino group offers a vector for further chemical elaboration to improve selectivity, pharmacokinetics, or reduce off-target activity. Researchers should procure this exact compound—not the direct aryl or N-substituted analogs—to ensure consistency with patent SAR and to maintain the conformational and hydrogen-bonding features required for target engagement.

Antimicrobial Screening of 5-Substituted-2-Amino-1,3,4-Oxadiazoles with Halogenated Phenoxy Motifs

Published studies on 5-substituted-2-amino-1,3,4-oxadiazoles demonstrate that the nature of the 5-substituent profoundly influences antibacterial and antifungal activity against Gram-positive (Bacillus subtilis, Streptococcus aureus), Gram-negative (Escherichia coli, Klebsiella pneumoniae), and fungal strains (Aspergillus niger, Chrysosporium pannical) [2]. The dual-halogen (Br/Cl) phenoxymethyl compound offers a distinct halogen-bonding and lipophilicity profile compared to mono-halogenated or non-halogenated congeners, making it a valuable addition to antimicrobial SAR libraries where halogen effects on membrane penetration and target binding are under investigation.

Free Amine Handle for Bioconjugation and Chemical Probe Synthesis

The unsubstituted 2-amino group differentiates this compound from N-aryl analogs such as N-(4-bromophenyl)-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 40056-75-5) and provides a reactive site for amide bond formation, reductive amination, or installation of affinity tags (e.g., biotin, fluorophores) [3]. This makes the compound particularly suitable for chemical biology applications—including target identification pull-down experiments and fluorescence polarization assays—where a free primary amine is a prerequisite for derivatization.

Scaffold-Hopping and Linker-Optimization Campaigns in GPCR and Kinase Drug Discovery

The –OCH₂– linker between the oxadiazole core and the 4-bromo-2-chlorophenyl ring provides conformational flexibility that is absent in the direct 5-aryl analog (CAS 1157719-91-9) . This feature is of particular interest in fragment-based drug discovery and scaffold-hopping exercises, where systematic variation of linker length and composition is used to explore binding-site topography and optimize ligand efficiency. Procurement of the oxymethylene-linked compound, rather than the direct aryl analog, is essential for studies designed to probe the impact of linker flexibility on target affinity and residence time.

Quote Request

Request a Quote for 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.